molecular formula C14H17NO3 B1414765 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid CAS No. 1021245-39-5

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B1414765
CAS No.: 1021245-39-5
M. Wt: 247.29 g/mol
InChI Key: LLFFYRADJLCLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a chemical compound with the molecular formula C14H17NO3. It is used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.29 g/mol . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized various Schiff bases, including compounds derived from Tryptophan and similar to 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. These compounds displayed significant antimicrobial activity, showcasing their potential in medical and pharmaceutical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated the use of Schiff bases derived from L-Tryptophan, structurally related to this compound, as corrosion inhibitors for stainless steel in acidic environments. This research suggests potential applications in industrial corrosion prevention (Vikneshvaran & Velmathi, 2017).

Pharmaceutical Synthesis and Drug Design

In the field of drug design, Tomoo et al. (2014) describe the synthesis and biological evaluation of compounds including 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α. This indicates their significance in developing new pharmaceutical agents (Tomoo et al., 2014).

Enzyme Inhibition

Research by Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds, showing potent inhibitory activity against the urease enzyme. This highlights the compound's potential in creating enzyme inhibitors for various applications (Nazir et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent oxidative stress injury and inhibit the synthesis of proinflammatory cytokines . These actions are crucial in maintaining cellular homeostasis and preventing cellular damage. Additionally, this compound has been shown to have a positive impact on energy balance and cardiovascular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades . This activation can result in the modulation of gene expression, ultimately affecting cellular function and metabolism. Additionally, this compound can inhibit certain enzymes, thereby altering the metabolic pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of proinflammatory cytokine synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and adverse impacts on organ function. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been identified as a metabolite in the tryptophan metabolism pathway, where it plays a role in maintaining cardiovascular health and preventing endothelial dysfunction . The compound’s interaction with enzymes such as Bcl2, caspase3, and AKT1 has been shown to modulate apoptosis, inflammation, and oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound has been shown to be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues can also affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it exerts its effects on cellular metabolism and energy production . The precise localization of this compound within the cell is essential for its proper function and therapeutic potential.

Properties

IUPAC Name

3-[1-(2-methoxyethyl)indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFYRADJLCLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Reactant of Route 6
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.